1-(3-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole
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Overview
Description
1-[(3-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(3-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole involves multiple steps. One common synthetic route includes the reaction of 3-fluorobenzyl chloride with 4-methylpiperazine to form an intermediate, which is then reacted with indole-3-carboxaldehyde under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[(3-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-[(3-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole can be compared with other indole derivatives such as:
1-[(2-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole: Similar in structure but with a different fluorine position, leading to variations in biological activity.
1-[(4-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole: Another structural isomer with distinct properties.
The uniqueness of 1-[(3-Fluorophenyl)methyl]-3-(4-methylpiperazine-1-carbothioyl)-1H-indole lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H22FN3S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
[1-[(3-fluorophenyl)methyl]indol-3-yl]-(4-methylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C21H22FN3S/c1-23-9-11-24(12-10-23)21(26)19-15-25(20-8-3-2-7-18(19)20)14-16-5-4-6-17(22)13-16/h2-8,13,15H,9-12,14H2,1H3 |
InChI Key |
JINAMQIRPMDXCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
solubility |
28 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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